

# Technical Guide: (4S)-4-Ethynylazetidin-2-one Chiral Building Block

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## Compound of Interest

Compound Name: 4(s)-Ethynyl-2-azetidinone

Cat. No.: B8379378

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## Executive Summary

The (4S)-4-ethynylazetidin-2-one scaffold represents a high-value chiral synthon in the synthesis of

-lactam antibiotics (carbapenems, penems) and novel serine protease inhibitors. Distinguished by its terminal alkyne functionality at the C4 position, this building block offers orthogonal reactivity compared to the traditional C3-functionalized cores (e.g., 4-acetoxiazetidin-2-one).

This guide delineates the authoritative synthetic pathways, stability parameters, and downstream functionalization strategies for this moiety. It is designed to transition the researcher from "molecule selection" to "bench-top execution" with high fidelity.

## Molecular Profile & Structural Logic[1]

The utility of (4S)-4-ethynylazetidin-2-one lies in its stereochemical integrity and functional density.

- Core Structure: A strained 4-membered lactam ring (azetidin-2-one).
- Key Functionality: The C4-ethynyl group ( ) serves as a "chemical hook" for carbon-carbon bond formation (Sonogashira, alkylation) or cycloadditions (Click chemistry), without disrupting the sensitive lactam amide bond.[1]

- Chirality: The (4S) configuration is critical. In carbapenem antibiotics (e.g., Thienamycin derivatives), the stereochemistry at C4 dictates the biological activity and stability against renal dehydropeptidase-I (DHP-I).[1]

Property	Specification
IUPAC Name	(4S)-4-ethynylazetidin-2-one
Molecular Formula	
Molecular Weight	95.10 g/mol
Key Spectroscopic Signature	NMR: ppm (Alkyne CH, d, Hz); IR: ,
Precursor Class	Derived from Aspartic Acid (Chiral Pool) or 4-Acetoxyazetidin-2-one (Substitution)

## Synthetic Architectures

Two primary routes exist for accessing this scaffold. The choice depends on the required enantiopurity and scale.[1]

### Route A: The Chiral Pool "Homologation" Strategy (High Enantiopurity)

This is the preferred route for discovery chemistry requiring strict (4S) stereochemistry.[1] It proceeds from L-Aspartic acid or Penicillin G/V degradation to (4S)-4-formylazetidin-2-one, followed by a one-carbon homologation.

- Mechanism: The aldehyde is converted to the terminal alkyne using the Bestmann-Ohira Reagent (BOR).[2] Unlike the classic Corey-Fuchs reaction, which requires strong bases (n-BuLi) that can degrade the

-lactam ring, BOR operates under milder, basic buffering conditions (K

CO

/MeOH), preserving the ring integrity.[1]

## Route B: The Lewis Acid "Substitution" Strategy (Industrial Scale)

This route utilizes 4-acetoxiazetid-2-one (4-AA).

- Mechanism: A Lewis acid (e.g.,  
,  
) generates an  
-acyliminium ion intermediate, which is trapped by a silylacetylene nucleophile.[1]
- Stereocontrol Note: Without a C3 substituent to direct the attack, this produces a racemate. However, if the starting material is the chiral (3R)-hydroxyethyl-4-acetoxiazetid-2-one (carbapenem core), the reaction is highly diastereoselective (trans-product).[1]

## Experimental Protocol: Bestmann-Ohira Homologation

Objective: Synthesis of (4S)-4-ethynylazetid-2-one from (4S)-4-formylazetid-2-one.

### Reagents & Setup

- Substrate: (4S)-4-formyl-1-(tert-butyl(dimethyl)silyl)azetid-2-one (N-protected for stability).
- Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent).
- Base: Potassium Carbonate (  
).[1][2]
- Solvent: Anhydrous Methanol (

).[1]

- Atmosphere: Argon or Nitrogen (inert).[1]

## Step-by-Step Methodology

- Preparation: Dissolve (4S)-4-formyl-1-(TBS)azetidin-2-one (1.0 equiv) in anhydrous MeOH (0.1 M concentration) in a flame-dried round-bottom flask under inert atmosphere.
- Base Addition: Cool the solution to 0°C. Add  
  
(2.0 equiv). Stir for 10 minutes.
- Reagent Addition: Add the Bestmann-Ohira reagent (1.2 equiv) dropwise. Note: The reagent can be generated in situ or added as a solution in MeCN.[1]
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (stain with KMnO  
  
or Anisaldehyde; alkyne is active).[1]
- Quench & Workup: Dilute with  
  
or EtOAc.[1] Wash with saturated  
  
and brine.[1] Dry over  
  
.[1]
- Purification: Concentrate under reduced pressure (keep bath <30°C to avoid polymerization). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]
- Deprotection (Optional): If the free NH lactam is required, treat with TBAF/AcOH or CsF to remove the TBS group.[1]

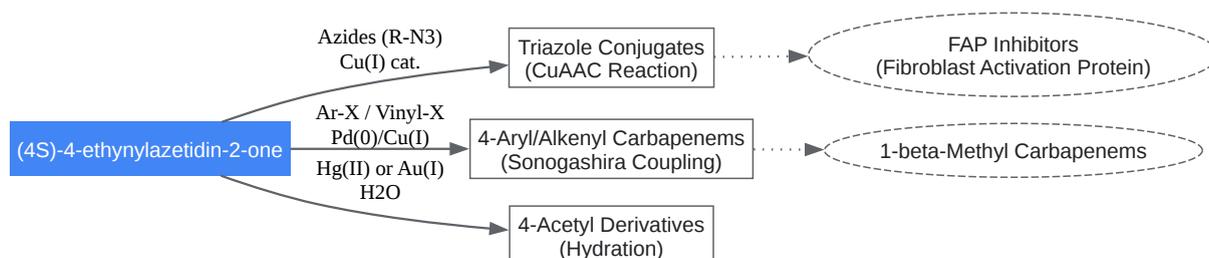
### Validation Check:

- The appearance of a triplet or doublet of doublets at ~2.3–2.5 ppm in  
  
NMR confirms the terminal alkyne proton.[1]

- Disappearance of the aldehyde proton (~9.6 ppm).[1]

## Reactivity & Applications Landscape

The ethynyl group transforms the inert azetidinone core into a dynamic platform for divergent synthesis.



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Figure 1: Divergent synthetic pathways from the (4S)-4-ethynylazetidin-2-one core.

## Key Applications

- **Carbapenem Antibiotics:** The ethynyl group allows for the introduction of complex side chains at C4, a strategy used to overcome resistance in MRSA and Pseudomonas strains.[1]
- **FAP Inhibitors:** Recent medicinal chemistry campaigns utilize 4-substituted azetidinones (and pyrrolidines) as inhibitors of Fibroblast Activation Protein (FAP), a target in oncology.[1] The alkyne serves as a rigid linker to pharmacophores.
- **Click-Chemistry Probes:** The alkyne handle enables the attachment of fluorescent tags to -lactam cores to study Penicillin-Binding Proteins (PBPs) in live bacteria.

## Quality & Stability Assurance

Working with (4S)-4-ethynylazetidin-2-one requires adherence to strict stability protocols due to the ring strain (~23 kcal/mol).

Parameter	Risk Factor	Mitigation Strategy
Nucleophilic Attack	High. The -lactam ring is susceptible to opening by hydroxides, alkoxides, or amines.[1]	Avoid strong aqueous bases (NaOH).[1] Use mild carbonates ( ) or amine bases (DIPEA) in non-nucleophilic solvents.[1]
Polymerization	Moderate.[2] Terminal alkynes can polymerize or dimerize (Glaser coupling) under oxidative conditions.[1]	Store under Argon at -20°C. Exclude oxygen during coupling reactions.
Epimerization	Low to Moderate.[2] The C4 proton is alpha to the nitrogen and the alkyne.[1]	Avoid strong bases (LDA, n-BuLi) unless strictly necessary and at cryogenic temperatures (-78°C).

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